molecular formula C8H9ClN2O3 B2475983 Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 2112769-27-2

Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No. B2475983
M. Wt: 216.62
InChI Key: AMFBRRCIJDMCTE-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate” is a chemical compound that belongs to the class of pyrazolooxazines . Pyrazolooxazines are a type of heterocyclic compounds that have been found to have significant biological activities . They have been used in the synthesis of drugs with various therapeutic properties such as sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities .


Synthesis Analysis

The synthesis of pyrazolooxazines, including “Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate”, has been developed starting from 2,2-dichlorovinylacetophenones . The reaction with 2-hydroxyethylhydrazine directly gave 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These were found to be able to undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate” include the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine to produce 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines . These pyrazolines can then undergo cyclization upon treatment with sodium hydride to produce the desired pyrazolooxazines .

Scientific Research Applications

Reaction Mechanisms and Synthesis Pathways

The study of various pyrazolo[5,1-c][1,2,4]triazines, including compounds similar to methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate, reveals intricate reaction mechanisms and synthesis pathways. For instance, Ledenyova et al. (2018) explored the ANRORC rearrangement in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to novel formamides confirmed by X-ray analysis. This demonstrates the compound's potential as a precursor in synthesizing biologically relevant structures through complex reaction mechanisms (Ledenyova et al., 2018).

Synthesis of Bioactive Compounds

Further, research into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, as mentioned by Mironovich and Shcherbinin (2014), underscores their utility in producing bioactive compounds. Their work on synthesizing 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one from sodium azide and 7-amino-3-tert-butyl-4-oxo-4,6dihydropyrazolo[5,1-с][1,2,4]triazine-8-carbonitrile highlights the compound's significance in medicinal chemistry and drug design (Mironovich & Shcherbinin, 2014).

Development of Novel Heterocyclic Systems

Holzer et al. (2003) discussed the synthesis of novel heterocyclic systems through reactions involving pyrazolo[5,1-c][1,2,4]triazine derivatives. Their research on spiro-fused (C2)-azirino-(C4)-pyrazolones showcases the compound's role in developing new molecules with potential pharmaceutical applications. This illustrates the compound's versatility in synthesizing structurally complex and biologically significant heterocycles (Holzer et al., 2003).

Applications in Antimicrobial Research

The work by Hassan (2013) on synthesizing pyrazoline and pyrazole derivatives with benzenesulfonamide moieties from α,β-unsaturated ketones reveals the compound's potential applications in antimicrobial research. This study demonstrates the compound's utility in creating structures that exhibit significant antimicrobial activity, indicating its value in developing new antimicrobial agents (Hassan, 2013).

Future Directions

The synthesis and properties of pyrazolo[1,4]oxazines, including “Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate”, remain too narrowly investigated . Future research could focus on further exploring the synthesis methods, properties, and potential applications of these compounds. Given their significant biological activities, they could be promising agents for the development of new drugs with various therapeutic properties .

properties

IUPAC Name

methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-13-8(12)7-6(9)5-4-14-3-2-11(5)10-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBRRCIJDMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCOCC2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate

CAS RN

2112769-27-2
Record name methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate
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